N,N-bis(2-chloroethyl)benzenesulfonamide
Overview
Description
N,N-bis(2-chloroethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2S and a molecular weight of 282.19 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including Cetirizine . The compound is characterized by the presence of two chloroethyl groups attached to a benzenesulfonamide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of benzenesulfonyl chloride with 2-chloroethylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the amine group, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N,N-bis(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form benzenesulfonic acid and 2-chloroethylamine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N,N-bis(2-chloroethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)benzenesulfonamide involves its interaction with molecular targets through its chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The specific pathways and targets depend on the context of its use, such as in drug synthesis or chemical reactions .
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)aniline: This compound has a similar structure but lacks the sulfonamide group, resulting in different chemical properties and reactivity.
N,N-bis(2-chloroethyl)methanesulfonamide: This compound has a methanesulfonamide group instead of a benzenesulfonamide group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of chloroethyl and benzenesulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHTQXSEYERJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311202 | |
Record name | N,N-bis(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58023-19-1 | |
Record name | N,N-Bis(2-chloroethyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058023191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240403 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-bis(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-chloroethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-CHLOROETHYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ67U96WKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N,N-bis(2-chloroethyl)benzenesulfonamide as an antitumor agent?
A1: The research paper focuses on synthesizing and evaluating novel sulfonamide derivatives, including those containing the N,N-bis(2-chloroethyl) moiety, as potential antitumor agents. this compound itself is a nitrogen mustard, a class of compounds known for their alkylating properties. [] While the paper doesn't delve into the specific mechanism of this compound, nitrogen mustards generally exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N7 position of guanine. This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [] The researchers aimed to combine the DNA-alkylating activity of nitrogen mustards with the targeting potential of sulfonamides to enhance antitumor activity and potentially reduce toxicity. []
Q2: How does the structure of this compound relate to its antitumor activity?
A2: The structure-activity relationship (SAR) is a key aspect explored in this research. The researchers synthesized a series of compounds with modifications around the sulfonamide and the nitrogen mustard moieties. [] For instance, they investigated the impact of incorporating 5-fluorouracil and varying the linker between the sulfonamide and the nitrogen mustard. The study highlights that attaching the nitrogen mustard to a sulfonamide, especially through specific linkers like those incorporating a butyrate group, can significantly influence the compound's antitumor activity and toxicity profile. [] This suggests that the sulfonamide portion might contribute to target selectivity or modulate the overall pharmacokinetic properties of the molecule.
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